![molecular formula C11H10OS B1363729 2-(4-Methoxyphenyl)thiophene CAS No. 42545-43-7](/img/structure/B1363729.png)
2-(4-Methoxyphenyl)thiophene
Overview
Description
“2-(4-Methoxyphenyl)thiophene” is a chemical compound with the CAS Number: 42545-43-7 . It has a molecular weight of 190.27 and its molecular formula is C11H10OS . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)thiophene” consists of a thiophene ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a methoxy group at the para position .
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)thiophene” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .
Scientific Research Applications
Fluorescent Materials
The compound has been used in the synthesis of materials that exhibit fluorescence. For example, it has been used to create compounds with a fluorescence quantum yield of up to 1, which can be significant in the development of fluorescent probes or materials for various applications .
Cannabinoid Receptor Ligands
Another application demonstrated is the use of this compound as a cannabinoid receptor ligand. This could have implications in the field of neuroscience and pharmacology, particularly in the study and treatment of conditions that involve cannabinoid receptors .
Synthesis of Biologically Active Compounds
Thiophene derivatives are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. While not specific to “2-(4-Methoxyphenyl)thiophene”, thiophene frameworks are used in the synthesis of nonsteroidal anti-inflammatory drugs and dental anesthetics .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of thiophenes, which have been reported to possess a wide range of therapeutic properties . .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways
Result of Action
While thiophene derivatives have been reported to have various biological effects , the specific effects of 2-(4-Methoxyphenyl)thiophene remain to be elucidated.
properties
IUPAC Name |
2-(4-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDIVDAGCWHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377731 | |
Record name | 2-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42545-43-7 | |
Record name | 2-(4-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42545-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2-(4-methoxyphenyl)thiophene unit in MMR-2 contribute to its performance in a DSSC?
A1: The 2-(4-methoxyphenyl)thiophene unit in MMR-2 acts as an "antenna" within the ancillary ligand attached to the Ruthenium metal center. This unit plays a crucial role in light harvesting for the DSSC. Here's how:
- Electron Donating Effect: The methoxy group (-OCH3) on the phenyl ring is electron-donating. This characteristic enhances the electron density within the conjugated system of the ancillary ligand, leading to a red-shift in the absorption spectrum. This shift allows the complex to absorb light from a broader range of wavelengths, increasing the potential for light harvesting [].
- Extended Conjugation: The presence of the phenyl ring extends the conjugated system of the ancillary ligand. This extension further contributes to the red-shift in the absorption spectrum and enhances the molar extinction coefficient, meaning the complex can absorb more light at a given wavelength [].
- Reduced Dye Aggregation: The larger size of the 2-(4-methoxyphenyl)thiophene unit, compared to the 2-(methylthio)thiophene unit in MMR-1, likely creates steric hindrance between adjacent dye molecules on the TiO2 surface. This hindrance minimizes dye aggregation, which can lead to energy losses and reduced DSSC efficiency. The lower aggregation is supported by the higher open-circuit voltage (VOC) observed for MMR-2 compared to MMR-1 [].
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